molecular formula C19H18N6O B4715730 4,6-dimethyl-N-{5-[(naphthalen-1-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine

4,6-dimethyl-N-{5-[(naphthalen-1-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine

Cat. No.: B4715730
M. Wt: 346.4 g/mol
InChI Key: WBQCCPNJZHQJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidin-2-amine core substituted with 4,6-dimethyl groups and a 1,2,4-triazole ring linked via a methylene bridge to a naphthalen-1-yloxy moiety. Its structural complexity combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

4,6-dimethyl-N-[5-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-12-10-13(2)21-18(20-12)23-19-22-17(24-25-19)11-26-16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3,(H2,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQCCPNJZHQJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Divergences

  • Aromatic Substituents : The target compound’s naphthalen-1-yloxy group distinguishes it from analogs like C08743791 (phenylpyrazole) and the oxan-4-yloxy-pyridine derivative . The naphthalene system may confer stronger hydrophobic interactions compared to smaller aryl groups.
  • Triazole Linker : Unlike benzimidazole or pyrazole-linked analogs, the 1,2,4-triazole in the target compound offers a balance of hydrogen-bonding capacity and conformational flexibility .

Physicochemical Properties

  • Solubility : The naphthalene moiety likely reduces aqueous solubility compared to oxan-4-yloxy or pyridinyl analogs .
  • Melting Points : While direct data for the target compound is lacking, the fluorophenyl analog in has a documented melting point, suggesting thermal stability trends could be extrapolated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dimethyl-N-{5-[(naphthalen-1-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine
Reactant of Route 2
4,6-dimethyl-N-{5-[(naphthalen-1-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.